molecular formula C15H32OSn B1443715 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- CAS No. 74141-13-2

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-

Cat. No. B1443715
CAS RN: 74141-13-2
M. Wt: 347.1 g/mol
InChI Key: ODLVTDCSVYRSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048881B2

Procedure details

To neat propargyl alcohol (1 ml) were added tributyl stannane (5.8 ml) followed by 1,1′-azobis(cyclohexanecarbonitrile) (213 mg). The mixture was heated for 2 h at 80° C., cooled to RT, and directly purified by column chromatography (EA/Hept 4/96 to 5/95) to afford 2.98 g of the desired product.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[CH2:5]([SnH:9]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8].N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>>[CH2:14]([Sn:9]([CH2:5][CH2:6][CH2:7][CH3:8])([CH2:10][CH2:11][CH2:12][CH3:13])[CH:3]=[CH:2][CH2:1][OH:4])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Two
Name
Quantity
213 mg
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
directly purified by column chromatography (EA/Hept 4/96 to 5/95)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C=CCO)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.